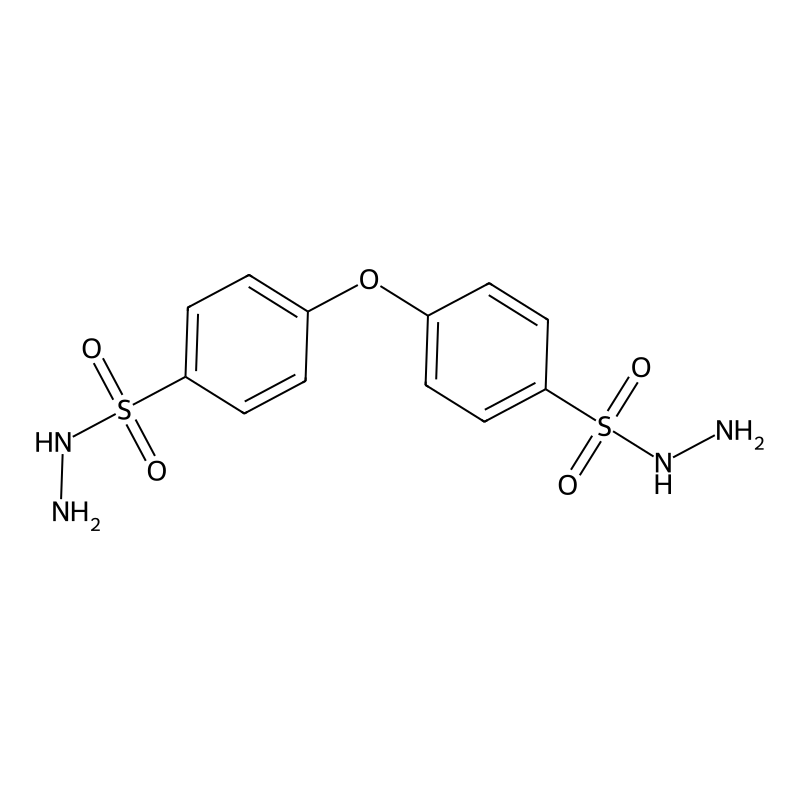

4,4'-Oxybis(benzenesulfonyl hydrazide)

H2NHNO2SC6H4OC6H4SO2NHNH2

C12H14N4O5S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2NHNO2SC6H4OC6H4SO2NHNH2

C12H14N4O5S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.9X10+3 mg/L at 25 °C (est)

Solubility in water: none

Canonical SMILES

Potential use in Polymer Research:

- OBSH has been explored as a crosslinking agent in some studies. Crosslinking strengthens polymers by forming bonds between individual polymer chains. However, research suggests that OBSH is not as effective as other crosslinking agents for this purpose.

Potential use in Material Science:

- Due to its ability to decompose and release gas at elevated temperatures, OBSH has been investigated as a blowing agent in the development of porous materials. However, its potential health hazards and environmental concerns limit its widespread use in this field.

Other Potential Applications:

4,4'-Oxybis(benzenesulfonyl hydrazide) is an organic compound with the molecular formula C₁₂H₁₄N₄O₅S₂ and a molecular weight of 358.39 g/mol. It appears as a colorless crystalline solid with a faint geranium-like odor. This compound is notably insoluble in water but can dissolve slightly in dimethyl sulfoxide and methanol when heated. Its melting point ranges from 160 to 161 °C, while it has a flash point of 239 °F, indicating moderate flammability under certain conditions .

OBSH poses several safety hazards:

- Toxicity: Moderately toxic by ingestion, inhalation, and skin absorption [].

- Skin and eye irritant: Contact with OBSH can irritate skin, eyes, and mucous membranes [].

- Suspected carcinogen: Some sources suggest OBSH may be a mutagen or carcinogen, although more research is needed [].

- Fire hazard: Readily ignites and burns intensely [].

- Reactivity: Azide group in the structure can be explosive under certain conditions, especially in the presence of metals or strong acids [].

4,4'-Oxybis(benzenesulfonyl hydrazide) undergoes thermal decomposition when heated, leading to the release of gases such as nitrogen and sulfur dioxide, which are crucial for its application as a blowing agent in foams and plastics. The general reaction can be represented as:

This reaction illustrates its utility in creating expandable materials .

While 4,4'-Oxybis(benzenesulfonyl hydrazide) does not have a known role in biological systems, its toxicity profile indicates potential health hazards. It is considered moderately toxic through ingestion, inhalation, or skin absorption, and exposure can irritate skin and mucous membranes. In animal studies, it has shown some mutagenic properties . The acute oral toxicity (LD50) is reported to be higher than 1000 mg/kg in rats .

The synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) typically involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine. This process forms the hydrazide linkage essential for its structure. The general steps include:

- Preparation of Benzene Sulfonyl Chloride: This is achieved through sulfonation reactions.

- Reaction with Hydrazine: The sulfonyl chloride reacts with hydrazine under controlled conditions to yield 4,4'-Oxybis(benzenesulfonyl hydrazide) .

4,4'-Oxybis(benzenesulfonyl hydrazide) serves primarily as a blowing agent in various industries including:

- Rubber and Plastics: Used in the production of sponge rubber and expanded plastics.

- Insulation Materials: Employed in making insulation for cables and other applications.

- Cosmetic Products: Utilized in cosmetic sponges due to its foaming properties.

- Adhesives and Sealants: Acts as an additive to enhance performance .

Several compounds share structural or functional similarities with 4,4'-Oxybis(benzenesulfonyl hydrazide). Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4'-Oxydibenzenesulfonamide | C₁₂H₁₄N₂O₄S₂ | Used as a sulfonamide antibiotic; different functional group |

| Benzene sulfonyl hydrazine | C₆H₇N₃O₂S | Simpler structure; used in similar applications but less effective as a blowing agent |

| 1,3-Benzenedicarboxylic acid | C₈H₆O₄ | Utilized in polymer chemistry; lacks sulfonamide properties |

Uniqueness of 4,4'-Oxybis(benzenesulfonyl hydrazide): Its unique structure featuring two sulfonyl groups linked by an oxygen atom gives it distinct thermal properties that make it particularly effective as a blowing agent compared to other similar compounds. Its ability to decompose into non-toxic gases further enhances its utility in various applications .

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; Liquid

ODOURLESS WHITE CRYSTALLINE POWDER.

Color/Form

XLogP3

Density

1.52 g/cm³

LogP

Odor

Melting Point

130 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 319 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 306 of 319 companies with hazard statement code(s):;

H228 (47.71%): Flammable solid [Danger Flammable solids];

H242 (13.07%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H302 (48.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (79.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (29.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (80.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (19.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (53.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (46.41%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H373 (23.53%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (23.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (27.78%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Rubber product manufacturing

Synthetic rubber manufacturing

Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide: ACTIVE